![molecular formula C12H15N7O3 B2440701 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 898412-81-2](/img/structure/B2440701.png)
2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C12H15N7O3 and its molecular weight is 305.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enhancement of Phleomycin's Lethal Effect
Purine derivatives, similar to the specified compound, have been synthesized and studied for their ability to enhance the lethal effect of phleomycin on Escherichia coli cultures, indicating potential applications in enhancing antibiotic efficacy or studying bacterial resistance mechanisms (Bhushan et al., 1975).
Selective Antagonism of Adenosine Receptors
Research has identified purine analogs as selective antagonist ligands for A2B adenosine receptors. These compounds, through their interaction with adenosine receptors, can be used in pharmacological characterization and potentially in therapeutic applications targeting cardiovascular diseases, inflammatory responses, and cancer (Baraldi et al., 2004).
Development of Antimicrobial Agents
Studies have also explored the synthesis of new heterocycles incorporating purine moieties for their antimicrobial activities. These compounds have been evaluated against various pathogens, offering a basis for developing new antimicrobial drugs. This research indicates the potential of purine derivatives in contributing to the discovery of novel antimicrobial agents (Bondock et al., 2008).
Propiedades
IUPAC Name |
2-(3,7,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O3/c1-6-4-18-8-9(16(2)12(22)17(3)10(8)21)14-11(18)19(15-6)5-7(13)20/h4-5H2,1-3H3,(H2,13,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFUBVGJHUVIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone](/img/structure/B2440618.png)
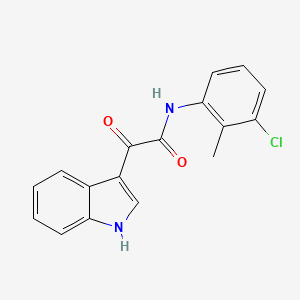
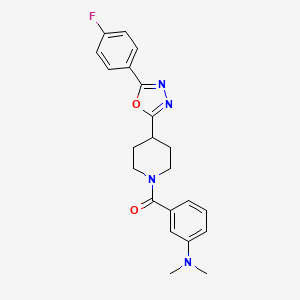
![N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2440623.png)
![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2440626.png)
![methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate](/img/structure/B2440627.png)
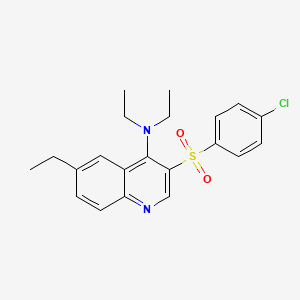
![Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B2440631.png)
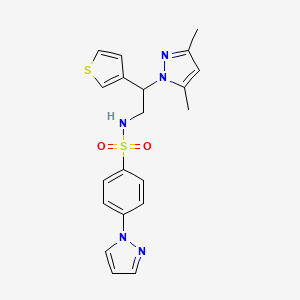
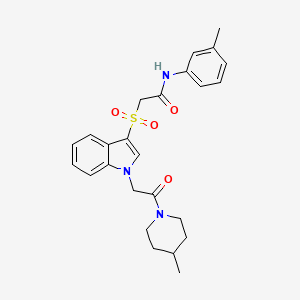

![N-[[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2440638.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide](/img/structure/B2440639.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid](/img/structure/B2440640.png)
